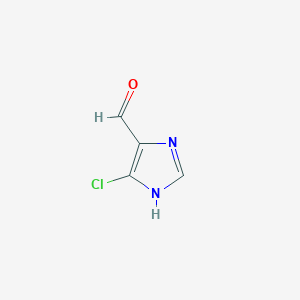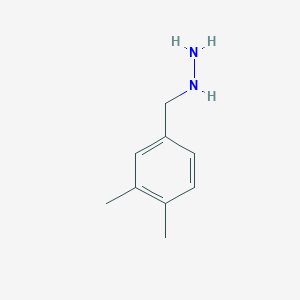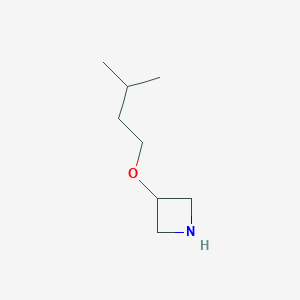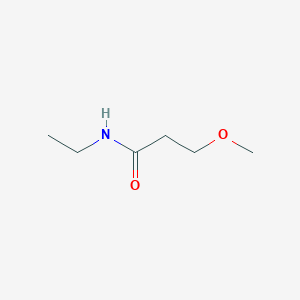
1,4-Dihydroquinoxalin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoxalin-5-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds through a condensation mechanism, forming the quinoxaline ring system. The reaction conditions often include the use of ethanol as a solvent and p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-component reactions (MCRs) that are efficient and environmentally friendly. These reactions can be carried out without the use of hazardous solvents or catalysts, adhering to green chemistry principles .
化学反応の分析
Types of Reactions
1,4-Dihydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-5,6-dione, tetrahydroquinoxaline, and various substituted quinoxalines .
科学的研究の応用
1,4-Dihydroquinoxalin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dihydroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair, contributing to its anticancer properties.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death).
類似化合物との比較
Similar Compounds
3,4-Dihydroquinoxalin-2-one: Another quinoxaline derivative with similar biological activities but different structural features.
Quinoxaline-2,3-dione: Known for its antiviral and anticancer properties.
Thioxobenzo[g]pteridine: A heterocyclic compound with similar pharmacological activities.
Uniqueness
1,4-Dihydroquinoxalin-5-ol is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
62163-08-0 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
1,4-dihydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,9-11H |
InChIキー |
RJXNRPCVGCWPHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)






![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)




